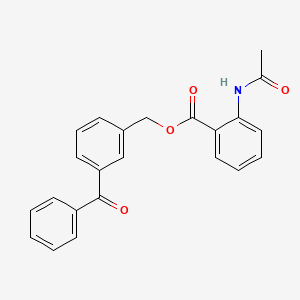

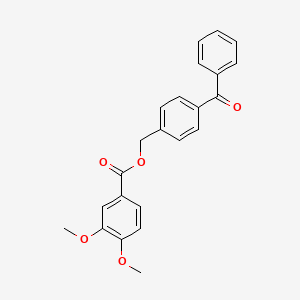

![molecular formula C18H25ClN2O B4164317 N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164317.png)

N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related ethylenediamine derivatives involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For instance, one synthesis pathway involves starting from hexanedioic acid monomethyl ester, leading to compounds with significant yields, indicating potential scalability for industrial production (Lan-xiang, 2011). Another approach involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding high-purity products suitable for peptide nucleic acid synthesis (Viirre & Hudson, 2003).

Molecular Structure Analysis

Molecular structure characterization techniques include NMR spectroscopy and X-ray crystallography. For example, the structure of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been elucidated, showing its potential as a polymerizable amine coinitiator in dental resin mixtures (Nie & Bowman, 2002). Similarly, the structural analysis of chiral C(2)-symmetric bisferrocenyldiamines provides insights into their catalytic activity and potential applications (Song et al., 1999).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, such as the hydrolysis of Pt(L)X2 complexes, demonstrating the formation of hydrolyzed products with distinct properties depending on the ligands involved (Rochon, Melanson, & Morneau, 1992). Additionally, the reaction of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes produces N- and O-pentafluoropropionylated products, showcasing the compound's versatility in forming diverse chemical structures (Kawa, Hamouda, & Ishikawa, 1980).

Physical Properties Analysis

Investigations into the physical properties, such as polymorphism, reveal the compound's structural variability and the challenges associated with its analytical characterization. For instance, two polymorphic forms of a structurally related compound were characterized using spectroscopic and diffractometric techniques, highlighting the subtle differences that can impact its physical behavior (Vogt et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N',N'-dimethyl-N-[2-(4-phenylphenoxy)ethyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O.ClH/c1-20(2)14-12-19-13-15-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16;/h3-11,19H,12-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWXIUOBDOUYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

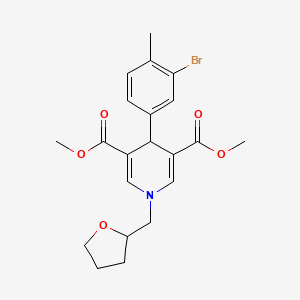

![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)

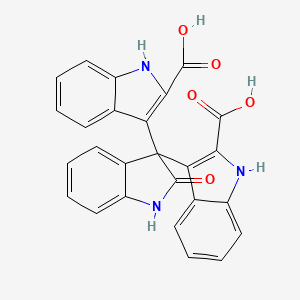

![5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate](/img/structure/B4164237.png)

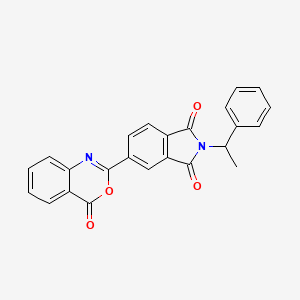

![4-[4-(4-{[2-(dimethylamino)ethyl]amino}butoxy)phenyl]-2-butanone hydrochloride](/img/structure/B4164252.png)

![N'-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164253.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4164261.png)

![3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164276.png)

![ethyl 4-[2-(cyclopentyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164310.png)

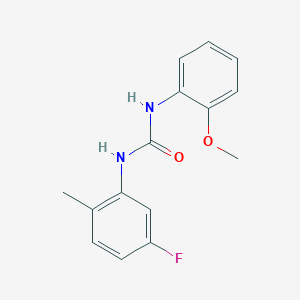

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4164334.png)